Product packaging for BRD4097(Cat. No.:CAS No. 1550053-19-4)

BRD4097

Cat. No.: B606348
CAS No.: 1550053-19-4
M. Wt: 283.331
InChI Key: HRMBUIZWNJTBSE-UHFFFAOYSA-N
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Description

Overview of Histone Deacetylases (HDACs) in Chromatin Biology and Gene Regulation

Histone deacetylases (HDACs), also known as lysine (B10760008) deacetylases (KDACs), are a class of enzymes that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins. bidepharm.comnih.govambeed.comnih.gov This deacetylation typically leads to a more condensed chromatin structure, reducing the accessibility of the DNA to transcription factors and generally resulting in transcriptional repression. bidepharm.comnih.govambeed.comnih.govglixxlabs.com HDACs are counteracted by histone acetyltransferases (HATs), which add acetyl groups, promoting a more open chromatin conformation and facilitating gene activation. nih.govambeed.comglixxlabs.com The dynamic balance between acetylation and deacetylation is critical for the precise regulation of gene expression and is involved in a wide range of cellular processes. bidepharm.comnih.govambeed.comnih.gov

Human HDACs are categorized into four classes (Class I, II, III, and IV) based on their homology to yeast deacetylases. Class I (HDACs 1, 2, 3, and 8), Class II (subdivided into IIa and IIb), and Class IV (HDAC11) are zinc-dependent enzymes, while Class III HDACs (sirtuins) are NAD+-dependent. Aberrant HDAC activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. ambeed.com

Classification of BRD4097 within the Landscape of HDAC Inhibitors

HDAC inhibitors (HDACis) are small molecules that interfere with the activity of HDAC enzymes. These inhibitors are structurally diverse and can be broadly classified into several groups, including hydroxamates, cyclic peptides, aliphatic acids, and benzamides. nih.gov Different classes and individual HDACis often exhibit varying selectivity profiles for the different HDAC isoforms.

This compound belongs to the benzamide (B126) class of compounds. Benzamide-type HDAC inhibitors, such as CI-994 (Tacedinaline), are known to primarily target Class I HDACs, particularly HDACs 1, 2, and 3. While many benzamides are designed to potently inhibit HDAC activity, this compound is notable for its minimal or lack of significant HDAC inhibitory activity, positioning it uniquely within this class.

Distinctive Role of this compound as a Mechanistic Probe and Control Compound in Epigenetic Studies

This compound's primary utility in epigenetics research stems from its function as a negative control compound. In studies investigating the biological effects of active benzamide-type HDAC inhibitors, this compound is employed to help researchers differentiate between effects caused by specific HDAC inhibition and potential off-target effects or general cellular responses to the compound structure.

This compound is structurally related to CI-994, a well-characterized benzamide HDAC inhibitor. CI-994, also known as Tacedinaline, is a 4-acetamido-N-(2-aminophenyl)benzamide. This compound is described as a modified form of CI-994. This modification involves the addition of a methyl group, which is strategically placed to disrupt the compound's ability to bind effectively to the zinc ion in the active site of HDAC enzymes through steric repulsion, despite retaining the core benzamide structure that typically mediates metal chelation. This structural similarity to an active inhibitor like CI-994, combined with its lack of inhibitory activity, makes this compound a valuable control.

The rationale behind using this compound is to provide a crucial negative control for studies involving active benzamide HDAC inhibitors. By comparing the effects of an active inhibitor (like CI-994 or a selective benzamide) with those of this compound, researchers can confirm that the observed biological outcomes are indeed a consequence of HDAC inhibition via metal chelation and not due to other interactions of the benzamide scaffold with cellular components.

Research findings highlight the importance of this compound as a control. For instance, studies have shown that while active HDAC inhibitors increase histone acetylation levels, this compound demonstrates minimal or no such effect. In investigations into Niemann-Pick C1 (NPC1) disease, where active HDAC inhibitors were found to enhance the clearance of accumulated cholesterol, this compound did not induce this effect, strongly suggesting that metal chelation by the HDAC inhibitor is required for the observed cholesterol clearance. Similarly, in assays measuring megakaryocyte colony formation, CI-994 inhibited colony formation, whereas this compound had no effect, indicating an "on-mechanism" effect of HDAC inhibition. These examples underscore this compound's utility in verifying that the biological responses observed are directly attributable to the intended HDAC inhibitory activity of the test compound.

Properties

CAS No.

1550053-19-4

Molecular Formula

C16H17N3O2

Molecular Weight

283.331

IUPAC Name

4-Acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide

InChI

InChI=1S/C16H17N3O2/c1-10-3-8-15(14(17)9-10)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,17H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

HRMBUIZWNJTBSE-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C)C=C1N)C2=CC=C(NC(C)=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD4097

Origin of Product

United States

Molecular Interactions and Mechanism of Action of Brd4097

BRD4097's Inhibition Profile Against Class I Histone Deacetylase Isoforms

This compound has been identified as an inhibitor of histone deacetylases, with a notable focus on Class I isoforms, specifically HDAC1, HDAC2, and HDAC3. medchemexpress.commedchemexpress.commedchemexpress.com Research indicates that simultaneous inhibition of HDACs 1, 2, and 3 is necessary to achieve certain biological effects, such as increasing cholesterol clearance in Niemann-Pick C1 fibroblasts. nih.govacs.org

Comparative Analysis of Inhibitory Activity with Broader Spectrum and Isoform-Selective HDAC Inhibitors

This compound's activity can be compared to that of broader spectrum and isoform-selective HDAC inhibitors. Broader spectrum inhibitors such as Vorinostat (SAHA), Trichostatin A (TSA), and Panobinostat (LBH589) inhibit multiple HDAC classes and isoforms. nih.govacs.orgwikipedia.orghiv.govhiv.gov For instance, SAHA effectively inhibits HDACs 1, 2, 3, and 6, and to a lesser extent HDAC8. acs.org TSA is a broad-range inhibitor that strongly inhibits Class I HDACs (HDACs 1-3) and Class IIb HDAC10, while its S-enantiomer is more selective for HDAC6. acs.org Panobinostat is described as a non-selective or pan-HDAC inhibitor targeting many Class I, II, and IV HDACs. wikipedia.orghiv.gov Romidepsin is another HDAC inhibitor that, as a prodrug, is reduced intracellularly to release a thiol group that interacts with zinc in the active site of Class I and II HDACs. wikipedia.orgnih.gov Entinostat, a benzamide (B126) derivative, is known to inhibit Class I HDAC1 and HDAC3. wikipedia.orgnucleos.comarchivesofmedicalscience.com

In contrast to these inhibitors, this compound was designed as a modified form of CI-994 to serve as a negative control. nih.govacs.org Its design aimed to disrupt binding through steric repulsion while keeping the zinc-binding moiety intact, leading to a lack of cholesterol clearance activity in a specific cellular model, which strongly suggested that metal chelation by active HDAC inhibitors is required for this effect. nih.govacs.org This positions this compound as a tool compound to probe the necessity of specific binding interactions for biological activity, rather than a typical active inhibitor for therapeutic use.

Mechanistic Insights into this compound's Interaction with HDAC Active Sites

This compound's interaction with HDAC active sites is understood in the context of its design as a negative control. It was created as a structural analogue of an active compound (CI-994) but with modifications intended to abolish or significantly reduce inhibitory activity. nih.govacs.org

Considerations of Metal Chelation and its Disruption by this compound's Structure

HDAC enzymes, particularly Class I and II, are zinc-dependent amidohydrolases. biorxiv.orgnih.gov Their catalytic mechanism involves a zinc ion in the active site that is crucial for the deacetylation reaction. nih.govwikipedia.org Many HDAC inhibitors, such as hydroxamic acids and benzamides, function by chelating this catalytic zinc ion, thereby blocking the enzyme's activity. nih.govwikipedia.orgnih.govnih.gov

Role of Steric Repulsion in Modulating this compound's Binding and Activity

A key design feature of this compound is the introduction of an additional methyl group compared to its parent compound, CI-994. nih.govacs.org This modification was intended to cause steric repulsion within the HDAC active site. nih.govacs.org By introducing steric hindrance, the additional methyl group is hypothesized to prevent this compound from achieving the optimal binding conformation required for effective inhibition, even though the zinc-chelating group is present. nih.govacs.org

This mechanism of steric repulsion provides insight into the precise architecture of the HDAC active site and the specific spatial requirements for a molecule to bind effectively and inhibit the enzyme. The lack of activity of this compound, attributed to this steric clash, underscores the sensitivity of the HDAC active site to even small structural modifications in inhibitor molecules. nih.govacs.org It serves as experimental evidence supporting the importance of a proper fit within the binding pocket, in addition to the presence of a zinc-chelating group, for potent HDAC inhibition.

Epigenetic Modulations and Transcriptional Consequences Elicited by Brd4097

Impact on Global and Locus-Specific Histone Acetylation States

Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. It involves the addition of an acetyl group to lysine (B10760008) residues on histone proteins, a process mediated by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs) frontiersin.org. Changes in histone acetylation patterns, both globally and at specific genomic loci, can significantly impact transcriptional activity.

Analysis of Histone H3 Lysine 27 Acetylation (H3K27Ac) Dynamics in Response to BRD4097

Histone H3 lysine 27 acetylation (H3K27Ac) is widely recognized as a mark associated with active enhancers and promoters, playing a crucial role in transcriptional activation epigenie.comuib.nonih.govd-nb.info. Studies investigating the effects of HDAC inhibitors on H3K27Ac levels have utilized this compound as a control compound. In one study focusing on selective inhibition of HDAC3, treatment with a selective HDAC3 inhibitor led to a dose-dependent accumulation of H3K27Ac in cellular models, including those with CREBBP mutations nih.govbiorxiv.orgaacrjournals.orgaacrjournals.org. In contrast, the inactive chemical control compound this compound did not induce a similar increase in H3K27Ac levels nih.govbiorxiv.orgaacrjournals.orgaacrjournals.org. This suggests that this compound, in this context, does not significantly promote the gain of H3K27Ac, reinforcing its characterization as a compound with minimal HDAC inhibitory activity compared to active inhibitors google.com.

Effects on Histone H4 Lysine 12 (H4K12) and Histone H2B Acetylation Levels

Histone H4 lysine 12 acetylation (H4K12Ac) is another histone modification implicated in transcriptional regulation. Research utilizing a fluorescent probe to visualize H4K12 acetylation in living cells has provided insights into the dynamics of this mark and the effects of HDAC inhibitors nih.gov. Studies have shown that certain HDAC inhibitors, particularly those targeting Class I HDACs (HDAC 1, 2, and 3), are effective at increasing acetylation levels at the H4K12 loci google.com. This compound, described as a benzamide (B126) with minimal HDAC inhibitory activity, served as a negative control in these investigations and showed minimal activity in increasing H4K12 acetylation levels in tested cell lines google.com. This further supports the limited impact of this compound on certain histone acetylation marks.

Histone H2B acetylation also plays a role in transcriptional regulation, with specific lysine residues being targeted by HATs during transcriptional activation cellsignal.cn. For instance, acetylation of histone H2B on lysine 120 (H2BK120ac) has been shown to regulate the binding of BRD4, a transcriptional co-regulator, to intergenic enhancers nih.govbiorxiv.org. While general histone H2B acetylation has been studied in the context of transcriptional activation and chromatin structure cellsignal.cnijbs.com, specific data detailing the direct effects of this compound on global or locus-specific H2B acetylation levels were not prominently featured in the provided search results. However, the role of H2B acetylation in chromatin structure and transcription is well-established cellsignal.cn.

Influence on Gene Expression Regulatory Networks

Epigenetic modifications, including histone acetylation, are integral to the complex networks that regulate gene expression. By altering chromatin structure and influencing the recruitment of transcriptional machinery, these modifications dictate which genes are transcribed and at what levels nih.govnih.gov.

Investigation of Gene Transcriptional Responses and Epigenetic Programming

This compound's role as an HDAC inhibitor with minimal activity has positioned it as a control compound in studies exploring the transcriptional consequences of HDAC inhibition. Active HDAC inhibitors are known to influence gene expression by altering chromatin structure and acetylation patterns medchemexpress.commedchemexpress.com. Research into the effects of selective HDAC3 inhibitors, for example, has demonstrated their ability to reverse aberrant epigenetic programming and induce changes in the expression of target genes nih.govbiorxiv.orgaacrjournals.orgaacrjournals.org. These studies often compare the effects of active inhibitors to control compounds like this compound to highlight the specific transcriptional changes driven by potent HDAC inhibition. The lack of significant impact of this compound on certain histone acetylation marks, as discussed earlier, aligns with its limited ability to induce substantial transcriptional responses in these contexts scispace.comresearchgate.net. The compound's use as a non-active analog in studies underscores its utility in differentiating the effects of active compounds on gene transcription scispace.comresearchgate.net.

Applications of Brd4097 in Investigating Disease Pathogenesis in Preclinical Cellular Models

Research in Niemann-Pick Type C1 (NPC1) Disease Cellular Models

Niemann-Pick Type C1 disease is a rare genetic disorder characterized by the harmful accumulation of cholesterol within the late endosomes and lysosomes of cells. nih.gov Research has explored the use of histone deacetylase inhibitors (HDACi) as a potential therapeutic strategy to correct this cholesterol buildup. nih.gov In this context, BRD4097 was developed as a specialized chemical probe to investigate the precise requirements for HDACi-mediated cholesterol clearance.

In studies utilizing fibroblast cells derived from patients with the common NPC1I1061T mutation, broad-spectrum HDAC inhibitors were observed to correct the cholesterol accumulation phenotype. escholarship.org To understand the specific molecular interactions required for this effect, this compound was designed as a negative control. escholarship.org It is a modified version of the active benzamide-type HDAC inhibitor CI-994. escholarship.orgnih.gov While the core structure is highly similar, this compound incorporates an additional methyl group that creates steric repulsion, preventing it from binding effectively within the HDAC active site. escholarship.orgnih.gov

When applied to NPC1I1061T fibroblasts, this compound failed to induce the clearance of accumulated cholesterol. escholarship.orgnih.gov This result, when contrasted with the positive effects of active HDAC inhibitors, was instrumental in demonstrating that simple structural similarity to an active compound is insufficient to correct the disease phenotype. The specific, targeted inhibition of HDAC enzymes is a necessary requirement. escholarship.org

A key mechanistic question in the action of many HDAC inhibitors is the importance of their metal-chelating moiety, typically a hydroxamic acid or benzamide (B126) group that binds to a zinc ion in the HDAC enzyme's catalytic site. escholarship.orgnih.gov To test if this metal chelation was essential for clearing cholesterol in NPC1 cells, researchers designed and utilized this compound. escholarship.org

This compound was specifically engineered to leave the zinc-binding moiety chemically intact but to disrupt its function through steric hindrance. escholarship.orgnih.gov The inability of this compound to inhibit HDACs and consequently clear cholesterol provided strong evidence that the metal-chelating activity of HDAC inhibitors is a required prerequisite for their therapeutic effect in these cellular models. escholarship.orgnih.gov This finding helped to exclude other potential off-target effects and confirmed that the mechanism of action for correcting the NPC1 phenotype is directly tied to catalytic inhibition of the HDAC enzyme. escholarship.org

CompoundTarget(s)Key Structural FeatureActivity in NPC1 Cholesterol Clearance Assay
CI-994 HDACs 1, 2, 3Active benzamide zinc-binding groupActive
This compound None (Inactive)Benzamide group sterically blocked by methyl groupInactive
Vorinostat (SAHA) Broad-spectrum HDACs (1, 2, 3, 6)Active hydroxamic acid zinc-binding groupActive

While broad-spectrum HDAC inhibitors showed promise, identifying the specific HDAC isoforms responsible for the cholesterol-clearing effect was a crucial step toward developing more targeted therapies. escholarship.org In a comprehensive study, a library of 76 different HDAC inhibitors with varying selectivity profiles was screened against the NPC1 fibroblast cells. nih.govescholarship.org

Investigations in Hematological Malignancies: Diffuse Large B-cell Lymphoma (DLBCL) Research

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive cancer characterized by profound alterations in the epigenome. pnas.org Mutations in histone-modifying enzymes, such as the histone acetyltransferase CREBBP, are common and contribute to the disease by altering gene expression. nih.gov This has led to research into HDAC inhibitors as a therapeutic strategy, as HDACs and histone acetyltransferases often have opposing functions.

Somatic mutations in the CREBBP gene are frequent in B-cell lymphomas and often lead to the inactivation of its histone acetyltransferase (HAT) domain. nih.gov This loss of function can create a dependency on other epigenetic regulators for survival. Research has shown that lymphomas with CREBBP mutations are particularly sensitive to the inhibition of HDAC3. nih.govnih.gov

To validate that this sensitivity was a direct result of HDAC3 inhibition, studies used this compound as an inactive chemical control. nih.gov In experiments with CREBBP mutant lymphoma cell lines, treatment with a selective HDAC3 inhibitor, BRD3308, led to a dose-dependent increase in the acetylation of histone 3 at lysine (B10760008) 27 (H3K27Ac), a key epigenetic mark. nih.gov In contrast, treatment with this compound under the same conditions produced no such increase. nih.gov This use of this compound as a negative control was crucial for demonstrating the on-target effect of the active inhibitor and confirming that the observed epigenetic changes were specifically due to HDAC3 inhibition. nih.gov

The loss of CREBBP function in lymphomas leads to reduced H3K27 acetylation at enhancers, silencing genes that regulate the immune response and B-cell signaling. escholarship.org Inhibition of HDAC3 is hypothesized to counteract this effect. Studies have shown that selective HDAC3 inhibitors can suppress the growth of CREBBP-mutant lymphoma cells. nih.govnih.gov

The use of this compound helped to confirm that these effects on cell growth and the underlying epigenetic landscape were specifically mediated by HDAC3. By comparing the potent effects of an active HDAC3 inhibitor on cell proliferation and H3K27Ac levels with the lack of effect from the inactive control this compound, researchers could confidently attribute the anti-lymphoma activity to the targeted inhibition of HDAC3. nih.gov This approach helps to establish a clear mechanistic link between HDAC3 activity, epigenetic state, and cell viability in CREBBP-mutant DLBCL. nih.gov

CompoundTargetRole in DLBCL StudyEffect on H3K27 Acetylation
BRD3308 HDAC3Active InhibitorIncreased H3K27Ac
This compound None (Inactive)Inactive ControlNo change in H3K27Ac

Role in Understanding BCL6-HDAC3 Oncogenic Complexes and Immune Surveillance Pathways

This compound serves as a critical tool in preclinical cancer research, specifically as an inactive control compound for studies investigating the therapeutic potential of histone deacetylase 3 (HDAC3) inhibitors. Its structural similarity to active HDAC3 inhibitors, such as BRD3308, allows researchers to distinguish the specific effects of HDAC3 inhibition from any off-target or non-specific cellular responses. This is particularly important in the study of B-cell lymphomas where the B-cell lymphoma 6 (BCL6)/HDAC3 onco-repressor complex plays a pivotal role in tumorigenesis.

In studies of CREBBP-mutant lymphomas, this compound has been instrumental in demonstrating the targeted effects of HDAC3 inhibition. CREBBP mutations can lead to the aberrant silencing of genes that regulate B-cell signaling and immune responses. The BCL6/HDAC3 complex is a key mediator of this repression. Research has shown that selective HDAC3 inhibitors can reverse these effects, and this compound is used as a negative control to confirm that the observed changes are due to the specific inhibition of HDAC3. nih.gov For instance, when CREBBP mutant cells are treated with an active HDAC3 inhibitor, there is a significant increase in H3K27 acetylation at enhancer regions, a mark of active gene transcription. In contrast, cells treated with this compound show no such increase, confirming the target specificity of the active compound. nih.gov

Furthermore, this compound has been pivotal in elucidating the role of the BCL6-HDAC3 complex in immune evasion. The BCL6/HDAC3 complex is known to repress genes involved in interferon (IFN) signaling and antigen presentation, which are crucial for the immune system to recognize and eliminate cancer cells. nih.govnih.gov Preclinical studies have utilized this compound to show that selective HDAC3 inhibition can restore the expression of these immune-related genes. nih.gov In these experiments, while the active HDAC3 inhibitor induced the expression of MHC class II and IFN pathway genes, the inactive control compound this compound had no effect. nih.gov This demonstrated that targeting the BCL6-HDAC3 complex could be a viable strategy to enhance anti-tumor immunity. By reactivating these immune surveillance pathways, HDAC3 inhibition has been shown to restore the ability of tumor-infiltrating lymphocytes to kill lymphoma cells. nih.gov

Methodological Frameworks Utilizing Brd4097 As a Research Reagent

In Vitro Cell-Based Assays

In vitro cell-based assays are a key methodological framework where BRD4097 is applied to study the effects of HDAC inhibition on different cell types.

Design of Control Experiments for Cell Proliferation, Viability, and Specific Cellular Phenotypes

Control experiments are crucial in cell-based assays to ensure the observed effects are due to the compound being tested. In the context of this compound, which can act as a negative control in some HDAC assays targetmol.com, control groups typically involve untreated cells or cells treated with a vehicle control. For assessing cell proliferation and viability, standard methods like cell counting or metabolic assays (e.g., MTT, MTS) are employed. researchgate.net Evaluating specific cellular phenotypes involves methods tailored to the phenotype of interest, such as morphological analysis or functional assays. researchgate.netnih.gov While the search results highlight the importance of control experiments in general cell-based assays and phenotypic analysis researchgate.netnih.govbiorxiv.org, specific details on control experiment design using this compound for proliferation, viability, and cellular phenotypes in the cited cell lines are not extensively provided within the snippets. However, in the study examining Bdnf transcript levels in primary neurons, this compound was explicitly used as a negative control analog to another HDAC inhibitor, where its treatment did not induce a response in Bdnf levels, in contrast to the active inhibitors. nih.gov This demonstrates its role as a negative control in assessing specific cellular responses related to gene expression.

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are essential for investigating the molecular effects of this compound, particularly its impact on histone modification and gene expression.

Integration into Compound Screening Platforms and Analog-Based Chemical Biology

This compound is integrated into compound screening platforms and analog-based chemical biology approaches to explore the functional significance of HDACs and to validate the specificity of related inhibitors. medchemexpress.comacs.orgtargetmol.commolnova.comglixxlabs.com

Inclusion in HDAC Inhibitor Libraries for Target Validation and Mechanistic Dissection

This compound is included in libraries of HDAC inhibitors used for screening purposes. medchemexpress.comacs.orgtargetmol.commolnova.comglixxlabs.com This inclusion is crucial for target validation and the mechanistic dissection of biological processes influenced by HDAC activity. For instance, in studies investigating the clearance of cholesterol accumulation in Niemann-Pick C1 fibroblasts, a library of 76 compounds with varying potency and selectivity for individual or groups of HDACs was tested. acs.orgnih.gov While broad-spectrum HDAC inhibitors like SAHA, Chidamide, AR42, and TSA showed correction of the cholesterol phenotype, researchers aimed to identify the specific HDAC isoforms responsible. acs.orgnih.gov The inclusion of compounds like this compound, which has a specific inhibitory profile, aids in pinpointing the relevant targets. medchemexpress.commedchemexpress.cnmedchemexpress.comacs.org

Research has shown that simultaneous inhibition of HDACs 1, 2, and 3 is necessary to increase cholesterol clearance from NPC1I1061T fibroblasts. nih.gov This finding was supported by testing a library of compounds with different HDAC isoform selectivity profiles. nih.gov The observed effects of broad-spectrum HDAC inhibitors in this context are explained by the combined inhibition of these three HDACs. nih.gov this compound, with its activity against HDACs 1, 2, and 3, contributes to these types of investigations aimed at dissecting the mechanisms by which HDAC inhibition impacts cellular processes. medchemexpress.commedchemexpress.cnmedchemexpress.com

In another study, this compound was used as a control in experiments investigating the effect of HDAC3 inhibition on CREBBP-mutant cells in lymphoma. nih.govaacrjournals.org By comparing the effects of a selective HDAC3 inhibitor (BRD3308) to the inactive control compound this compound, researchers could confirm that the observed changes in histone acetylation and gene expression were specifically due to HDAC3 inhibition. nih.govaacrjournals.org This highlights the role of this compound in validating the on-target effects of selective inhibitors within complex biological systems.

Strategic Design of Analogues for Structure-Activity Relationship (SAR) Studies and Negative Control Validation

This compound is described as a modified form of the HDAC inhibitor CI-994 (tacedinaline). acs.orgnih.govhoelzel-biotech.comnih.govelifesciences.org It was strategically designed to serve as a negative control in studies involving benzamide-type HDAC inhibitors. acs.orgnih.gov The design involved modifying CI-994 by adding an extra methyl group. acs.orgnih.gov This modification was intended to disrupt binding through steric repulsion while leaving the zinc-binding moiety, essential for HDAC inhibition, intact. acs.orgnih.gov

The use of this compound as a negative control is particularly valuable in Structure-Activity Relationship (SAR) studies. acs.orgnih.govnih.govcbcs.semdpi.comresearchgate.net SAR studies aim to understand how modifications to a compound's chemical structure affect its biological activity. nih.govcbcs.semdpi.comresearchgate.net By comparing the activity of CI-994 (an active inhibitor) with that of this compound (an inactive analog), researchers can gain insights into the structural features of CI-994 that are essential for its HDAC inhibitory activity and its biological effects. acs.orgnih.gov

In the context of investigating cholesterol clearance in NPC1 fibroblasts, this compound was used alongside other analogs that lacked a metal-chelating moiety to test the importance of metal chelation for increased cholesterol clearance. acs.orgnih.gov The finding that this compound and other non-inhibitory analogs did not lead to cholesterol clearance strongly suggested that metal chelation by HDAC inhibitors is required for this effect. acs.orgnih.gov This exemplifies how this compound, as a carefully designed negative control, helps validate the mechanism of action of active compounds and contributes to SAR analysis.

Furthermore, this compound has been used as a non-active analog of CI-994 in studies investigating the induction of BDNF mRNA expression. nih.govelifesciences.orgresearchgate.net While CI-994 and other class I HDAC inhibitors were capable of elevating Bdnf transcripts, this compound did not produce this response. nih.govelifesciences.orgresearchgate.net This further supports its role as an inactive control and aids in attributing the observed biological effects to the HDAC inhibitory activity of CI-994 and similar compounds.

Future Directions for Academic Research Leveraging Brd4097

Deeper Elucidation of Context-Dependent "Inactive" or "Control" Effects of BRD4097

A significant area for future investigation lies in the characterization of this compound's role as a control compound. It has been described as a negative control in assays for HDAC1, HDAC2, HDAC3, and HDAC8, yet it is also recognized as a selective HDAC3 inhibitor. molnova.cn This apparent contradiction highlights the context-dependent nature of its activity. Research should focus on systematically defining the specific experimental conditions under which this compound exhibits minimal to no inhibitory activity versus those where it acts as a potent and selective inhibitor.

Future studies could explore:

Biochemical Assay Parameters: Investigating how variations in substrate concentration, enzyme source, and buffer composition influence the measured inhibitory activity of this compound against different HDAC isoforms.

Cellular Context: Determining how cell type, developmental stage, and the presence of specific co-factor complexes affect the compound's efficacy. For instance, the activity of HDAC3 is critically dependent on its interaction with the deacetylase activating domain (DAD) of SMRT or NCoR1 co-repressors. nih.gov Understanding this compound's interaction in the context of these larger multi-protein complexes is crucial.

Off-Target Profiling: Conducting comprehensive, unbiased profiling to identify potential off-target effects that might contribute to its phenotype in certain cellular models, thereby refining its use as a specific control.

Rational Design of Next-Generation Chemical Probes Based on this compound's Structural Features

The chemical scaffold of this compound serves as a valuable starting point for the rational design of new chemical probes with improved or novel properties. koehlerlab.org Structure-activity relationship (SAR) studies, a common strategy in medicinal chemistry, can be employed to systematically modify the this compound structure to enhance its affinity, selectivity, and cell permeability. nih.gov

Key avenues for development include:

Isoform-Selective Inhibitors: Given the highly conserved active sites among HDAC isoforms, achieving exquisite specificity is a major challenge. nih.gov By using the this compound structure as a template, computational modeling and synthetic chemistry could be used to design analogs with enhanced selectivity for HDAC3 or even redirected selectivity towards other isoforms like HDAC1 or HDAC2. mdpi.com

PROTAC Development: The this compound scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). rsc.org These molecules are designed to not just inhibit an enzyme but to induce its degradation via the proteasome. nih.gov An HDAC3-targeting PROTAC derived from this compound would allow researchers to probe the non-enzymatic, structural roles of HDAC3 in cellular processes. nih.gov

Fluorescent or Biotinylated Probes: Synthesizing derivatives of this compound that incorporate fluorescent tags or biotin (B1667282) would enable advanced biochemical and cell imaging applications. These tools could be used for pull-down assays to identify binding partners or to visualize the subcellular localization of the probe and its targets.

Table 1: Potential Modifications to this compound Scaffold for Next-Generation Probes

Modification Type Goal Potential Application
Systematic Analog Synthesis Enhance isoform selectivity (e.g., for HDAC1, 2, or 3) Dissecting individual functions of closely related HDACs nih.gov
PROTAC Conjugation Induce targeted degradation of HDAC3 Studying non-catalytic functions of the HDAC3 protein nih.gov
Fluorescent Tagging Enable visualization of probe localization Live-cell imaging of target engagement and subcellular distribution
Affinity Labeling (e.g., Biotin) Isolate and identify binding partners Proteomic studies to map the HDAC3 interactome

Advanced Mechanistic Studies on the Interplay of HDAC1, HDAC2, and HDAC3 in Cellular Homeostasis

This compound's activity against the class I HDACs 1, 2, and 3 makes it a useful tool for studying the intricate interplay between these enzymes. medchemexpress.com HDAC1 and HDAC2 often function as a heterodimer at the catalytic core of several major repressor complexes, including Sin3a, NuRD, and REST/CoREST. nih.gov HDAC3, conversely, is primarily associated with NCoR and SMRT co-repressor complexes. nih.gov

Future research could use this compound, alongside more specific inhibitors, to:

Dissect Complex Function: Compare the cellular outcomes of inhibiting HDAC3 (with this compound in specific contexts) versus dual inhibition of HDAC1/2. This could reveal unique and overlapping functions of these distinct HDAC-containing complexes in regulating gene expression.

Probe Crosstalk: Investigate potential functional crosstalk or compensatory mechanisms between the HDAC1/2- and HDAC3-containing complexes. For example, does the inhibition of HDAC3 lead to changes in the expression or activity of HDAC1/2-containing complexes?

Non-Histone Substrates: Identify and validate non-histone protein substrates whose acetylation status is specifically modulated by HDAC1, 2, or 3. This would expand the known regulatory roles of these enzymes beyond chromatin and transcriptional regulation. koehlerlab.org

Utilization in Complex In Vitro Systems for Epigenetic and Pathway Investigations

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironments found in living tissues. nih.gov The development of complex in vitro models, such as three-dimensional (3D) spheroids, organoids, and organ-on-a-chip systems, offers a more physiologically relevant context for studying cellular processes. nih.govnih.govnih.gov

This compound can be a valuable tool in these advanced systems to:

Model Disease-Relevant Epigenetics: In 3D cancer spheroids that mimic tumor microenvironments, this compound could be used to investigate the role of HDAC3 in regulating hypoxia responses, cell-cell adhesion, and drug resistance—features that are poorly replicated in 2D culture. mdpi.com

Study Developmental Pathways: In stem cell-derived organoids that recapitulate aspects of organ development, this compound could help elucidate the specific role of HDAC-mediated epigenetic regulation during cell differentiation and tissue morphogenesis. nih.gov

Pathway Analysis in a Physiological Context: The impact of HDAC inhibition on signaling pathways can be studied with greater accuracy in complex models. nih.gov For example, the effect of this compound on inflammatory pathways or cholesterol metabolism could be assessed in liver organoids or microfluidic "liver-on-a-chip" devices, providing insights that are more translatable to in vivo conditions. medchemexpress.com

The application of chemical probes like this compound in these sophisticated culture systems represents a powerful approach to bridge the gap between traditional cell culture and whole-organism biology, enhancing the relevance of preclinical research. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
HDAC1
HDAC2
HDAC3

Q & A

Q. What is the role of BRD4097 in modulating BDNF expression in neuronal studies?

this compound, a histone deacetylase (HDAC) inhibitor, is used to investigate epigenetic regulation of brain-derived neurotrophic factor (BDNF). Experimental data show this compound significantly increases BDNF promoter activity in primary neurons compared to controls, validated via one-way ANOVA (p<0.001). This effect is measured through luciferase assays and Western blotting for mature BDNF protein levels .

Q. What statistical methods are recommended to validate this compound’s experimental outcomes?

Use one-way ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., this compound vs. CI-994 or MS-275). Ensure statistical power by replicating experiments across independent neuronal cultures (n=5–6 per group). Report p-values with thresholds (e.g., p<0.05 for significance) and effect sizes to contextualize biological relevance .

Q. How can researchers ensure reproducibility of this compound experiments?

Document protocols for neuronal culture preparation, compound dilution (e.g., fresh dilutions for each replicate), and assay conditions (e.g., luciferase reporter systems) in supplementary materials. Cross-reference methodologies from prior studies, such as Sleiman et al. (2016), to align with established workflows .

Q. What are key controls for in vitro studies involving this compound?

Include vehicle controls (e.g., DMSO), positive controls (e.g., MS-275, a known HDAC inhibitor), and negative controls (untreated neurons). Validate compound efficacy via dose-response curves and HDAC enzymatic activity assays .

Advanced Research Questions

Q. How to design a robust experimental protocol for evaluating this compound’s dose-response effects?

Employ factorial designs with multiple dosages (e.g., 0.1–10 µM) and time points. Use power analysis to determine sample sizes, ensuring ≥80% statistical power. Incorporate orthogonal assays (e.g., qPCR for BDNF splice variants, chromatin immunoprecipitation for HDAC binding) to confirm mechanistic insights .

Q. How to resolve contradictions between this compound’s effects and other HDAC inhibitors (e.g., CI-994)?

Conduct comparative meta-analyses of dose-response curves, cell-type specificity (e.g., primary neurons vs. immortalized lines), and promoter-specific effects (e.g., pI vs. pIV BDNF promoters). Use sensitivity analysis to identify confounding variables, such as batch effects in neuronal cultures or compound stability .

Q. What strategies optimize this compound’s bioavailability in in vivo models?

Perform pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and brain concentrations. Test formulations with adjuvants (e.g., cyclodextrins) to enhance blood-brain barrier penetration. Validate in vivo efficacy through behavioral assays (e.g., Morris water maze) paired with BDNF immunohistochemistry .

Q. How to integrate this compound findings with existing BDNF pathway research?

Use systematic literature reviews to map HDAC-BDNF interactions, focusing on isoform-specific effects (e.g., HDAC3 vs. HDAC2). Apply citation network tools (e.g., CiteSpace) to identify knowledge gaps, such as tissue-specific epigenetic regulation or crosstalk with other neurotrophic factors .

Q. What computational models predict this compound’s interaction with HDAC isoforms?

Perform molecular docking simulations using HDAC crystal structures (e.g., PDB IDs 4LXZ, 5IWG). Validate predictions with surface plasmon resonance (SPR) for binding kinetics and enzymatic inhibition assays for IC50 determination. Compare results with structural analogs (e.g., CI-994) to refine structure-activity relationships .

Methodological Guidelines

Q. How to address variability in this compound’s effects across neuronal cultures?

Standardize culture conditions (e.g., serum-free media, consistent passage numbers) and use littermate-derived primary neurons. Apply mixed-effects models in statistical analysis to account for batch variability. Report coefficient of variation (CV) for key metrics (e.g., BDNF expression) .

Q. What ethical considerations apply to this compound studies involving animal models?

Adhere to ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize animal use through shared control groups. Disclose conflicts of interest, particularly if this compound is sourced from commercial entities with patent claims .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.